β-Actin cDNA Probe from mouse
Description
Biological Significance of beta-Actin in Cellular Architecture and Homeostasis
beta-Actin functions as a cornerstone protein in maintaining cellular structural integrity and facilitating essential cellular processes across all murine cell types. The protein belongs to the actin family of highly conserved cytoskeletal components that participate in fundamental cellular activities including motility, structural maintenance, and intercellular signaling mechanisms. Research has established that beta-actin serves as a major constituent of the contractile apparatus and represents one of two nonmuscle cytoskeletal actins that demonstrate ubiquitous expression patterns throughout mammalian tissues.
The cellular architecture dependence on beta-actin becomes particularly evident through its dual existence as both monomeric globular actin and polymeric filamentous actin forms. These structural states enable beta-actin to participate in diverse cellular functions ranging from cytoplasmic organization to nuclear gene regulation activities. Studies utilizing mouse embryonic fibroblasts have demonstrated that beta-actin specifically controls cell growth, migration patterns, and maintenance of the globular actin pool within cellular environments. The protein's involvement extends beyond structural support to encompass critical roles in intracellular trafficking, cargo transport systems, and establishment of cellular polarity.
Investigations into beta-actin knockout mouse models have revealed the protein's essential nature for embryonic viability and cellular homeostasis. Homozygous beta-actin knockout mice exhibit embryonic lethality, with affected embryos failing to survive beyond embryonic day 8.5. This early developmental requirement underscores beta-actin's fundamental importance in cellular proliferation and migration processes that are critical for proper embryogenesis. Furthermore, studies have shown that beta-actin deficiency leads to significant alterations in the ratio of globular to filamentous actin, subsequently affecting gene expression patterns that regulate cell cycle progression and migration capabilities.
The protein's molecular weight of approximately 42 kilodaltons and its composition of 375 amino acid residues contribute to its structural stability and functional versatility. beta-Actin demonstrates remarkable conservation of structural integrity across mammalian species, reflecting its evolutionary importance in maintaining essential cellular functions. Research has indicated that beta-Actin preferentially forms stress fibers and contractile structures, thereby providing cellular tension and contractility necessary for division, motility, and shape maintenance.
Table 1: Mouse beta-Actin Gene Characteristics and Probe Specifications
| Parameter | Specification | Reference Sequence |
|---|---|---|
| Gene Symbol | Actb | NM_007393.1 |
| Transcript Length | 1935 nucleotides | NM_007393.1 |
| Coding Sequence | Positions 110-1237 | NM_007393.1 |
| Amplicon Size | 115 base pairs | Standard |
| Protein Molecular Weight | 42 kilodaltons | Standard |
| Amino Acid Count | 375 residues | Standard |
| TaqMan Assay Identifier | Mm00607939_s1 | Commercial |
Evolutionary Conservation and Sequence Homology Across Species
The evolutionary conservation of beta-actin across mammalian species represents one of the most remarkable examples of protein sequence stability in molecular biology. Comparative genomic analyses have revealed that human and mouse beta-actin coding sequences demonstrate 90% identity, while beta-actin and gamma-actin primary sequences remain identical across birds and mammals. This extraordinary level of conservation underscores the protein's fundamental importance in cellular function and its evolutionary pressure for structural maintenance.
Molecular characterization studies have identified that beta-actin differs from its closely related gamma-actin isoform by only four functionally similar amino acid residues. These minimal differences include substitutions at positions 2-4 where beta-actin contains aspartic acid residues compared to glutamic acid in gamma-actin, and position 10 where beta-actin contains valine instead of isoleucine. Despite these minor variations, research has demonstrated that these amino acid differences confer distinct biochemical properties and cellular localization patterns between the two cytoplasmic actin isoforms.
Phylogenetic analysis of actin gene families across vertebrate species has revealed the presence of six different but highly conserved actin isoforms. Four of these isoforms demonstrate primary expression in striated and smooth muscle cells, while beta-actin and gamma-actin isoforms exhibit ubiquitous expression patterns across all cell types. The beta-actin gene structure maintains remarkable consistency across mammalian species, containing five introns with specific positioning that has remained conserved throughout evolution.
Studies examining the molecular structure of beta-actin genes have identified significant homology in coding regions, 3' untranslated regions, and regulatory sequences between human, mouse, and rat species. The conservation extends to intronic sequences, with intron III of human beta-actin showing considerable sequence similarity to corresponding regions in rat beta-actin genes. This conservation pattern suggests strong evolutionary pressure to maintain not only protein-coding sequences but also regulatory elements that control beta-actin expression.
Table 2: Cross-Species beta-Actin Sequence Conservation Data
The functional significance of this evolutionary conservation becomes apparent through comparative studies examining beta-actin's role across different model organisms. Research utilizing gene editing approaches has demonstrated that gamma-actin can substitute for beta-actin in many cellular functions when expressed from the beta-actin locus, indicating that the primary functional differences between these isoforms may reside in their transcript regulatory elements rather than protein sequences. Specifically, the beta-actin transcript contains a 3' untranslated region zipcode sequence absent in gamma-actin transcripts, which facilitates subcellular localization and translational regulation.
Properties
CAS No. |
102055-33-4 |
|---|---|
Molecular Formula |
C7H10N4O3 |
Synonyms |
β-Actin cDNA Probe from mouse |
Origin of Product |
United States |
Comparison with Similar Compounds
Cross-Species Conservation and Divergence
While mouse β-actin shares >95% nucleotide sequence homology with other mammals (e.g., human, rat), divergence increases in non-mammalian species. For instance:
- Insects: The Chinese blister beetle (Epicauta chinensis) β-actin shares 97–99% amino acid identity with mouse β-actin but has distinct non-coding regions (5’-UTR: 88 bp vs. 137 bp in mouse) .
- Fish: Siberian sturgeon (Acipenser baerii) β-actin cDNA is 1,322 bp long, encoding 375 amino acids, with 70–80% nucleotide similarity to mouse β-actin .
- Plants : White birch (Betula platyphylla) actin shares <80% nucleotide similarity with mouse β-actin, reflecting evolutionary divergence .
Table 1: Sequence Comparison Across Species
Stability as a Housekeeping Gene
Mouse β-actin is preferred over other housekeeping genes (e.g., GAPDH, α-Tubulin) due to its minimal expression variability under diverse conditions:
- In mouse tissues (liver, brain, testis), β-actin mRNA levels showed <2-fold variation compared to >5-fold changes in p619 transcripts .
- In contrast, insect β-actin (e.g., Mantichorula semenowi) exhibits stable expression post-thermal stress (ΔCT < 0.5), similar to mouse β-actin .
- However, plant actin (e.g., white birch) shows tissue-specific variability, limiting its utility as a universal control .
Table 2: Expression Stability Under Experimental Conditions
Technical Performance in Molecular Assays
Primer/Probe Design :
- Mouse β-actin probes often use FAM/TAMRA dual-labeled probes (e.g., 5’-FAM/ACCTGACGGACTACCTCATGAAGATCC 3’/TAMRA) for qRT-PCR, achieving 90–110% amplification efficiency .
- In contrast, insect studies employ SYBR Green-based detection, with melt curve analysis confirming specificity (Tm = 84 ± 0.5°C) .
Sensitivity and Dynamic Range :
- Mouse β-actin cDNA reliably detects 1,000–1,000,000 copies with R² > 0.99 .
- Plant actin assays require higher cDNA input (≥20 ng) due to lower abundance .
Table 3: Primer/Probe Sequences and Performance
Limitations and Alternatives
- Ploidy Differences: Tetraploid species (e.g., sturgeon) may require normalization to multiple reference genes .
- Pathological Conditions : β-actin expression can fluctuate in cancer or metabolic disorders, necessitating validation with alternatives like 18S rRNA .
- Cross-Reactivity: Mouse β-actin probes may hybridize weakly to non-mammalian actin, requiring species-specific redesign .
Preparation Methods
Primer Sets and Target Regions
Mouse β-actin primers are designed to amplify specific regions of the cDNA while avoiding genomic DNA contamination. Four primer pairs (A–D) target distinct segments of the mouse β-actin cDNA (NM_007393), each spanning intronic regions to ensure specificity for spliced transcripts.
Table 1: Mouse β-Actin Primer Sets and Amplification Parameters
| Primer Set | Target Region | cDNA Fragment (bp) | Genomic DNA Fragment (bp) | Annealing Temp (°C) |
|---|---|---|---|---|
| A (F1/R1) | 3’ region | 339 | 474 | 55 |
| B (F2/R2) | Middle | 653 | 1202 | 55 |
| C (F3/R3) | 5’ region | 569 | 1110 | 55 |
| D (F4/R4) | 5’ end | 219 | 1265 | 55 |
Primers are supplied lyophilized and require reconstitution in Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a stock concentration of 100 μM. A working dilution of 10 pmol/μl is prepared by diluting the stock 1:10 with sterile TE.
Avoiding Genomic DNA Amplification
Since β-actin primers span introns, amplicons derived from genomic DNA are larger than those from cDNA. For example, Primer Set A yields a 339 bp cDNA product versus a 474 bp genomic fragment. This size difference is resolved via agarose gel electrophoresis, ensuring specificity.
cDNA Synthesis and Template Preparation
RNA Isolation and Reverse Transcription
While the provided sources focus on cDNA amplification, successful probe generation assumes high-quality RNA input. RNA isolation typically involves TRIzol extraction or column-based kits, followed by reverse transcription using oligo(dT) or random hexamers. The Sigma-Aldrich protocol emphasizes annealing primers to RNA at 90°C for 2 minutes, followed by gradual cooling to 42°C to minimize secondary structures.
Controls for cDNA Synthesis
-
Positive Control : Clone O6 plasmid DNA diluted to 10× the PCR limit of detection (LOD) ensures sensitivity.
-
Negative Control : Sterile water replaces template to detect contamination.
PCR Amplification of β-Actin cDNA
Reaction Setup
A standard 50 μl reaction includes:
-
10× PCR Buffer : 5 μl (1× final)
-
dNTP Mix (2.0 mM each) : 5 μl (200 μM final)
-
Primer Mix (10 pmol/μl each) : 2.5 μl (25 pmol each primer)
-
Template cDNA : 1–2 μl (~100 ng)
Hot Start Protocol :
Thermal Cycling Parameters
-
Denaturation : 94°C for 30 seconds.
-
Annealing : 55°C for 30 seconds.
-
Extension : 72°C for 1 minute/kb.
-
Cycles : 30–35 cycles, with over-cycling (≥35) risking nonspecific products.
Probe Labeling and Purification
Radiolabeling with ³²P or ³³P
The Sigma-Aldrich method incorporates radiolabeled dCTP during reverse transcription:
Purification via Sephadex G-25
Unincorporated nucleotides are removed using spin columns:
-
Equilibration : Centrifuge column with 500 μl TE buffer.
-
Sample Loading : Apply 30 μl reaction mix.
-
Elution : Collect purified probe by centrifuging at 2,000 rpm for 2 minutes.
Quality Control and Troubleshooting
Agarose Gel Electrophoresis
Common Issues and Solutions
-
Nonspecific Bands : Reduce cycling number or optimize MgCl₂ concentration (1.5–2.5 mM).
-
Low Yield : Increase template quantity or use touchdown PCR.
-
Genomic Contamination : Verify RNA integrity and DNase treatment.
Applications and Validation
Q & A
Q. What is the primary role of the β-Actin cDNA probe in experimental validation, and how is it integrated into quality control workflows?
The β-Actin cDNA probe is a critical tool for normalizing mRNA levels in techniques like Northern blotting, qRT-PCR, and microarrays. It ensures equal RNA loading and sample integrity by targeting the constitutively expressed β-Actin gene. For example, in Northern blot analysis, hybridization with a β-Actin probe confirms consistent mRNA quantities across samples, as demonstrated by its use alongside MIM mRNA detection in mouse tissues . Similarly, in microarrays, β-Actin probes validate hybridization consistency by comparing signals from 3′, middle, and 5′ regions of the mRNA .
Q. How should researchers design and validate a β-Actin cDNA probe for species and isoform specificity?
- Probe Design : Use sequences from conserved regions of the mouse β-Actin gene (e.g., exon-exon junctions to avoid genomic DNA amplification).
- Validation : Perform Northern blotting with RNA from target tissues to confirm a single band (e.g., 6-kb mRNA in mouse liver, kidney, and brain) . Cross-reactivity testing against other actin isoforms (e.g., γ-Actin) via BLAST alignment ensures specificity.
- Controls : Include tissues with known β-Actin expression variability (e.g., low in skeletal muscle) to assess probe sensitivity .
Q. What are common pitfalls in β-Actin probe applications, and how can they be mitigated?
- Contamination : RNA samples contaminated with proteins or organic solvents can inhibit probe hybridization. Solutions include DNase/RNase-free purification (e.g., TRIzol extraction) and ethanol precipitation with 2-mercaptoethanol to break disulfide bonds .
- Degradation : Use RNase inhibitors (e.g., Superase-In) during RNA isolation and verify RNA integrity via agarose gel electrophoresis before probe application .
Advanced Research Questions
Q. How can β-Actin be used as a reference gene in multiplex qRT-PCR assays without co-amplification interference?
- Primer/Probe Compatibility : Design β-Actin primers and probes with distinct fluorophores (e.g., VIC-labeled β-Actin probe paired with FAM-labeled target probes) to avoid spectral overlap. Validate amplification efficiency (90–110%) using serial cDNA dilutions and standard curves .
- Efficiency Testing : Pre-test primer sets individually and in combination to ensure multiplexing does not alter efficiency. For example, in MMP-25 studies, β-Actin primers were used at 0.25 μL/reaction to minimize competition .
Q. Table 1. β-Actin Probe Validation in Mouse Tissues (Adapted from )
| Tissue | β-Actin mRNA Level | Notes |
|---|---|---|
| Liver | High | Reliable for normalization |
| Skeletal Muscle | Undetectable | Use alternative reference genes |
| Brain | Moderate | Validate with secondary controls |
Q. Table 2. qRT-PCR Efficiency Requirements
| Parameter | Acceptable Range | Method of Validation |
|---|---|---|
| Amplification Efficiency | 90–110% | Standard curve (1, 10, 100 ng cDNA) |
| Ct Value Variability | <0.5 cycles | Triplicate reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
